3-benzyloxy-N-ethyl-2-nitroaniline
Description
3-Benzyloxy-N-ethyl-2-nitroaniline is a nitroaniline derivative characterized by a benzyloxy group (-OCH2C6H5) at the 3-position, an ethyl group (-CH2CH3) on the aniline nitrogen, and a nitro (-NO2) group at the 2-position. The molecular formula is estimated as C15H16N2O3, combining features of the benzyloxy group (adding one oxygen and seven carbons) and N-ethyl substitution. Nitroanilines are widely used in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing nitro groups, which influence reactivity and stability .
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-ethyl-2-nitro-3-phenylmethoxyaniline |
InChI |
InChI=1S/C15H16N2O3/c1-2-16-13-9-6-10-14(15(13)17(18)19)20-11-12-7-4-3-5-8-12/h3-10,16H,2,11H2,1H3 |
InChI Key |
XWPBLRBBAOVUBE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3-Benzyloxy-N-ethyl-2-nitroaniline and Analogs
*Note: The molecular formula for 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline (C7H13FN2O4) in appears inconsistent with its complex structure. A plausible formula would be C15H15FN2O3, reflecting the benzyl and methoxy groups.
Structural and Functional Differences
N-Ethyl vs. N-Benzyl: Ethyl substitution reduces steric hindrance compared to bulkier benzyl groups, possibly increasing reactivity in nucleophilic substitution reactions . Nitro Position: 2-Nitroanilines (e.g., N,N-dimethyl-2-nitroaniline) exhibit distinct electronic effects compared to 3-nitro derivatives, influencing aromatic substitution patterns .
Biological Activity :
- N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline demonstrates antitumor activity, attributed to hydrogen bonding (N–H···O, N–H···N) and π-π stacking in its crystal structure .
- The fluoro and methoxy groups in 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline may enhance binding to biological targets via halogen and hydrogen bonding .
Synthetic Methods :
Crystallographic and Physicochemical Properties
- N-Benzyl-3-nitroaniline crystallizes in a monoclinic system (space group P21) with unit cell parameters a = 5.3359 Å, b = 19.2285 Å, c = 5.6017 Å .
- N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline also adopts a monoclinic structure (space group I2/c) but with larger unit cell dimensions (a = 15.0212 Å, b = 9.4911 Å, c = 20.3075 Å), reflecting its bulkier indole substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
